molecular formula C16H17ClN4 B4325276 2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline

2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline

Cat. No.: B4325276
M. Wt: 300.78 g/mol
InChI Key: NFNRDEYRYGWFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

TAK-659 exerts its effects by selectively binding to the active site of BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of B-cells. TAK-659 has also been shown to induce apoptosis in B-cell lines, further highlighting its potential as a therapeutic agent for B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, TAK-659 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and dendritic cells, suggesting a potential role in the treatment of inflammatory diseases. TAK-659 has also been shown to enhance the activity of natural killer cells, which play a critical role in the immune response to cancer.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. It is highly selective for BTK and has been shown to have minimal off-target effects. It is also available in high purity and yield, making it easy to use in experiments. However, TAK-659 has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other therapies for the treatment of B-cell malignancies. Another area of interest is the potential use of TAK-659 in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the pharmacokinetics of TAK-659 and to develop more effective formulations for use in vivo. Finally, additional studies are needed to fully understand the mechanisms of action of TAK-659 and to identify potential biomarkers for predicting response to treatment.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the protein kinase BTK, which is involved in the regulation of B-cell receptor signaling. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

Properties

IUPAC Name

2-chloro-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-8-15-10(3)21(11(4)16(15)9(2)20-19-8)12-5-6-13(17)14(18)7-12/h5-7H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNRDEYRYGWFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC(=C(C=C3)Cl)N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline
Reactant of Route 3
2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline
Reactant of Route 4
2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline

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